
(R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound with significant potential in various scientific fields. The presence of bromine, pyridine, and trifluoromethyl groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the ethanamine backbone.
Chiral Resolution: Separation of the enantiomers to obtain the desired ®-configuration.
Industrial Production Methods
Industrial production methods often involve large-scale bromination and trifluoromethylation reactions, followed by chiral resolution using techniques such as chiral chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with different chiral properties.
1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine: A similar compound with a chlorine atom instead of bromine.
1-(6-Bromopyridin-3-YL)-2,2,2-difluoroethan-1-amine: A compound with two fluorine atoms instead of three.
Uniqueness
®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to its specific combination of bromine, pyridine, and trifluoromethyl groups, which confer distinct chemical and biological properties. Its chiral nature further enhances its potential for selective interactions in biological systems.
This detailed article provides a comprehensive overview of ®-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H6BrF3N2 |
|---|---|
Peso molecular |
255.03 g/mol |
Nombre IUPAC |
(1R)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-2-1-4(3-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
Clave InChI |
MVEFKSSMIMWNSQ-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=NC=C1[C@H](C(F)(F)F)N)Br |
SMILES canónico |
C1=CC(=NC=C1C(C(F)(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




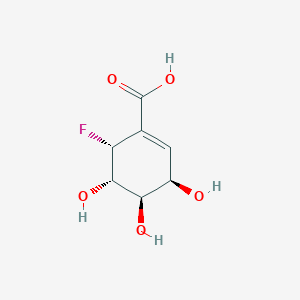
![Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13030277.png)
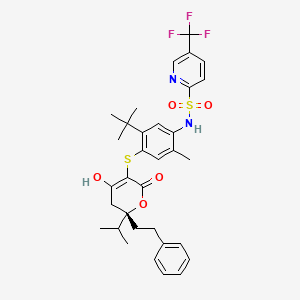
![6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13030291.png)

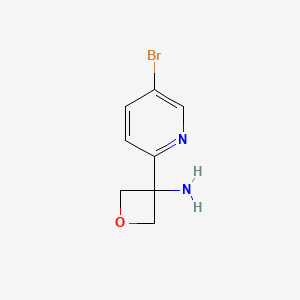


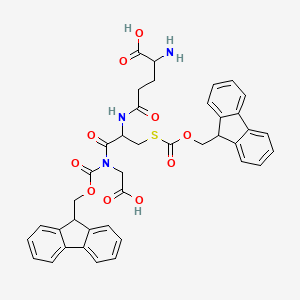
![8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13030319.png)
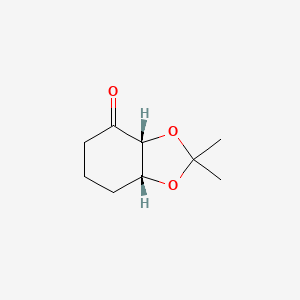
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)
